(E,E)-FarnesylThioacetate

Vue d'ensemble

Description

(E,E)-Farnesyl Thioacetate is an acetate derivative of (E,E)-Farnesyl Thiol ; a compound that shows inhibitory activity against human isoprenylcysteine carboxyl methyltransferase (Icmt) protein. Inhibitors of Icmt can be developed as another approach to anticancer drug development.

Applications De Recherche Scientifique

Inhibition de la méthylation des protéines

Ce composé est un analogue de la S-farnesyl cystéine et se comporte comme un inhibiteur compétitif de la méthyltransférase des protéines isoprénylées, également connue sous le nom de méthyltransférase dépendante de la S-adénosylméthionine . Il peut inhiber la méthylation des substrats à la fois farnésylés et géranylgéranylés .

Recherche biochimique

En tant que produit biochimique, (E,E)-FarnesylThioacetate peut être utilisé dans divers domaines de recherche, notamment la biochimie lipidique . Il peut servir d'étalon lipidique de haute pureté dans la recherche lipidique .

Étude des lipides prénoliques

Ce composé appartient à la catégorie des lipides prénoliques

Activité Biologique

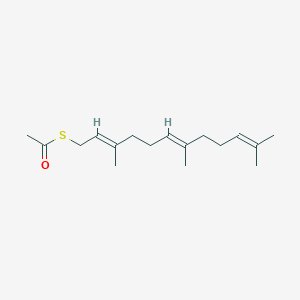

Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester is a thioester compound with the molecular formula C17H28OS and a molecular weight of 280.5 g/mol. This compound is part of a broader class of thioesters that have garnered interest in various fields due to their biological activity and potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The structure of thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester features a sulfur atom replacing the oxygen in the ester group. This unique configuration contributes to its reactivity and biological properties. The compound is characterized by its long hydrocarbon chain and multiple double bonds, which may influence its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C17H28OS |

| Molecular Weight | 280.5 g/mol |

| CAS Number | 340701-35-1 |

Antimicrobial Properties

Research indicates that thioesters, including thioacetic acid derivatives, exhibit significant antimicrobial properties. For instance, studies have shown that S-esters of thiocarboxylic acids can inhibit the growth of various microorganisms, particularly fungi. This activity is attributed to the chemical structure of these compounds which allows them to interact effectively with microbial membranes .

Case Study: Antifungal Activity

A study exploring the antifungal properties of thiocarboxylic acid derivatives revealed that certain S-esters demonstrated potent fungicidal activity against common fungal strains. The structure-activity relationship indicated that modifications in the alkyl chain length and saturation level significantly affected their efficacy.

Role in Drug Delivery Systems

Thioacetic acid derivatives are being investigated for their potential in drug delivery systems. Their ability to form stable complexes with metal ions makes them suitable for functionalizing surfaces in biomedical applications. For example, compounds derived from thioctic acid have been synthesized for use in targeted drug delivery systems and imaging techniques.

Research Findings: Drug Delivery Applications

A recent study highlighted the successful use of thioacetic acid derivatives in creating gold nanoparticles for targeted drug delivery. The functionalization process increased the stability and bioavailability of therapeutic agents encapsulated within these nanoparticles.

The biological activity of thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester can be attributed to its electrophilic nature due to the carbonyl carbon's reactivity. This allows it to participate in nucleophilic attacks by various biological molecules, potentially leading to significant biochemical interactions that can alter cellular processes.

Propriétés

IUPAC Name |

S-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28OS/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAXFXKDAVLSIG-NCZFFCEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSC(=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CSC(=O)C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.